Sulfate de butacaine

Vue d'ensemble

Description

Le sulfate de butacaine est un ester cristallin blanc utilisé principalement comme anesthésique local. Il a été commercialisé pour la première fois en 1920 et a depuis été utilisé dans diverses applications médicales en raison de son efficacité pour engourdir les zones localisées . Le composé est connu pour sa capacité à bloquer les impulsions nerveuses, procurant un soulagement temporaire de la douleur.

Applications De Recherche Scientifique

Butacaine sulfate has a wide range of scientific research applications:

Chemistry: It is used in the study of esterification and reduction reactions.

Biology: Researchers use it to understand nerve impulse blocking mechanisms.

Mécanisme D'action

Butacaine sulfate, also known as Butacaine sulphate, is a compound used as a local anesthetic . This article will cover the mechanism of action of Butacaine sulfate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It’s known that local anesthetics like butacaine typically target voltage-gated sodium channels, inhibiting the influx of sodium ions into neurons and preventing the generation and conduction of nerve impulses .

Mode of Action

Local anesthetics generally work by blocking voltage-gated sodium channels, which inhibits the propagation of action potentials in neurons, leading to a loss of sensation in the area where the anesthetic is applied .

Pharmacokinetics

A study has shown that the degradation of butacaine sulfate follows first-order kinetics .

Result of Action

The primary result of Butacaine sulfate’s action is the inhibition of nerve impulse generation and conduction, leading to a loss of sensation in the area where the anesthetic is applied . This makes it useful as a local anesthetic.

Action Environment

The action, efficacy, and stability of Butacaine sulfate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du sulfate de butacaine implique plusieurs étapes :

Addition Conjuguée : Du sodium métallique est ajouté à un mélange d'alcool allylique et de dibutylamine, ce qui entraîne la formation de 3-dibutylamino-1-propanol.

Estérification : Cet intermédiaire est ensuite estérifié avec du chlorure de para-nitrobenzoyle pour produire l'ester.

Réduction : L'étape finale implique la réduction du groupe nitro pour obtenir la butacaine.

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés. Le processus implique des conditions de réaction strictes et des étapes de purification pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de Réactions : Le sulfate de butacaine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé par des agents tels que le chlorobenzenesulfonamide de sodium en présence d'acide perchlorique.

Réduction : Le groupe nitro dans son précurseur peut être réduit en groupe amine pendant la synthèse.

Substitution : L'estérification implique la substitution du groupe hydroxyle par un groupe ester.

Réactifs et Conditions Communs :

Oxydation : Chlorobenzenesulfonamide de sodium, acide perchlorique, température de 303 K.

Réduction : Sodium métallique, alcool allylique, dibutylamine.

Estérification : Chlorure de para-nitrobenzoyle.

Produits Majeurs :

Oxydation : La réaction d'oxydation produit principalement des dérivés oxydés du this compound.

Réduction : Le processus de réduction entraîne la formation de butacaine à partir de son précurseur nitro.

Substitution : La réaction d'estérification produit l'ester de butacaine.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé dans l'étude des réactions d'estérification et de réduction.

Biologie : Les chercheurs l'utilisent pour comprendre les mécanismes de blocage des impulsions nerveuses.

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour la production de formulations anesthésiques.

5. Mécanisme d'Action

Le this compound exerce ses effets en bloquant les canaux ioniques sodium sur les membranes nerveuses. Cette action empêche la génération et la conduction des impulsions nerveuses, entraînant une perte temporaire de sensation dans la zone ciblée . Le composé cible spécifiquement les fibres nerveuses sensibles à la douleur, ce qui le rend efficace pour l'anesthésie localisée.

Composés Similaires :

Procaïne : Un autre anesthésique local avec un mécanisme d'action similaire mais une structure chimique différente.

Lidocaïne : Connue pour son début d'action rapide et sa durée d'action plus longue que la butacaine.

Bupivacaïne : Offre une durée d'anesthésie plus longue, mais présente un risque plus élevé de cardiotoxicité.

Unicité du Sulfate de Butacaïne : Le this compound est unique en raison de sa structure d'ester spécifique, qui offre un équilibre entre efficacité et sécurité. Sa capacité à bloquer sélectivement les impulsions nerveuses sans effets systémiques importants en fait un choix privilégié pour certaines applications médicales .

Comparaison Avec Des Composés Similaires

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: Known for its rapid onset and longer duration of action compared to butacaine.

Bupivacaine: Offers a longer duration of anesthesia but has a higher risk of cardiotoxicity.

Uniqueness of Butacaine Sulfate: Butacaine sulfate is unique due to its specific ester structure, which provides a balance between efficacy and safety. Its ability to selectively block nerve impulses without significant systemic effects makes it a preferred choice for certain medical applications .

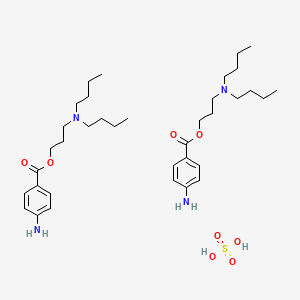

Propriétés

Numéro CAS |

149-15-5 |

|---|---|

Formule moléculaire |

C18H32N2O6S |

Poids moléculaire |

404.5 g/mol |

Nom IUPAC |

3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid |

InChI |

InChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4) |

Clé InChI |

REAJXHWQEFYUCV-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

SMILES canonique |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

149-15-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-(dibutylamino)propyl 4-aminobenzoate butacaine butacaine sulfate Butaprobenz butocain |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does butacaine sulfate exert its effects?

A: Butacaine sulfate is a local anesthetic that primarily acts by blocking voltage-gated sodium channels [, ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. While widely used historically, especially for spinal anesthesia [, , ], concerns about its potential effects on corneal epithelium regeneration have been raised [].

Q2: What is the stoichiometry of the reaction between butacaine sulfate and sodium N-chlorobenzenesulfonamide (chloramine-B)? What are the identified products?

A: The stoichiometry of the reaction between butacaine sulfate and chloramine-B in acidic medium has been determined to be 1:2 [, ]. While the specific oxidation products are not explicitly mentioned in the provided abstracts, spectral analysis was employed to identify them [, , ].

Q3: How does the reaction rate between butacaine sulfate and chloramine-B vary with the reaction conditions?

A: The reaction demonstrates first-order kinetics with respect to both chloramine-B and butacaine sulfate concentrations [, , ]. It exhibits fractional-order dependence on acid concentration [, ] but is independent of chloramine-B concentration []. Interestingly, decreasing the dielectric constant of the reaction medium by adding methanol leads to an increase in the reaction rate [, ].

Q4: What is known about the mechanism of oxidation of butacaine sulfate by chloramine-B?

A: Studies suggest the oxidation follows a complex mechanism involving the formation of an intermediate complex between the reactants [, , ]. This complex subsequently decomposes in a rate-determining step to yield the final products. The proposed mechanism aligns with the observed kinetic data and the derived rate law [, , ].

Q5: Are there any specific analytical techniques mentioned for the characterization or quantification of butacaine sulfate?

A: While the abstracts don't specify the exact analytical techniques used, they mention employing spectral analysis for the identification of oxidation products resulting from the reaction of butacaine sulfate with chloramine-B [, , ]. Additionally, microscopic identification methods have been explored for differentiating butacaine sulfate from procaine hydrochloride [].

Q6: What are the documented concerns regarding the use of butacaine sulfate in clinical settings?

A: Clinical observations have suggested that butacaine sulfate might hinder the regeneration of corneal epithelium []. Early research by Fuchs in 1902 advised against the use of cocaine for corneal abrasions due to concerns about epithelial regeneration []. While some sources propose that certain concentrations of butacaine sulfate might be less damaging to the epithelium [], experimental evidence to support these claims is lacking.

Q7: Are there any known alternatives to butacaine sulfate, and how do they compare?

A: The provided research papers primarily focus on the chemical kinetics and reaction mechanisms of butacaine sulfate with chloramine-B [, , ]. They do not delve into comparing alternative local anesthetics or their respective efficacies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.